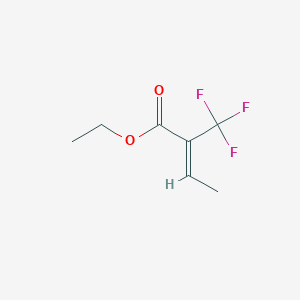

Ethyl trifluoromethylcrotonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl trifluoromethylcrotonate can be synthesized through various methods. One common approach involves the Michael addition reaction between nucleophilic glycine equivalents and α,β-unsaturated carboxylic acid derivatives . This reaction typically employs Ni(II)-templated Schiff bases of glycine in asymmetric versions, placing chiral auxiliaries on either the Michael donor or acceptor .

Industrial Production Methods: Industrial production of this compound often involves the reaction of trifluoromethyl ketones with ethyl esters under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: Ethyl trifluoromethylcrotonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of trifluoromethyl carboxylic acids.

Reduction: Formation of trifluoromethyl alcohols.

Substitution: Formation of various substituted trifluoromethyl derivatives.

Scientific Research Applications

Ethyl trifluoromethylcrotonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl trifluoromethylcrotonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl trifluoromethylcrotonate can be compared with other similar compounds, such as:

Ethyl trifluoroacetate: Both compounds contain trifluoromethyl groups, but ethyl trifluoroacetate lacks the α,β-unsaturated ester functionality.

Ethyl 3-(trifluoromethyl)crotonate: This compound is structurally similar but differs in the position of the trifluoromethyl group.

Trifluoromethyl ketones: These compounds share the trifluoromethyl group but have different functional groups and reactivity.

The uniqueness of this compound lies in its combination of trifluoromethyl and α,β-unsaturated ester functionalities, which confer distinct reactivity and applications .

Biological Activity

Ethyl trifluoromethylcrotonate (ETFC) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological properties, synthesis, and applications of ETFC, drawing from diverse sources and research findings.

- Molecular Formula : C₇H₉F₃O₂

- CAS Number : 24490-03-7

- Molecular Weight : 182.14 g/mol

- Boiling Point : 129-130 °C

- Flash Point : 32 °C (89 °F)

Synthesis

ETFC can be synthesized through various methods, including:

- Michael Addition Reactions : Utilizing trifluoromethyl-substituted compounds with α,β-unsaturated carbonyl compounds.

- Reformatsky Reaction : Involving the reaction of a brominated precursor with zinc and subsequent addition of ethyl acetate.

These synthetic routes are crucial for producing ETFC in sufficient quantities for biological testing.

Antimicrobial Properties

Recent studies have indicated that ETFC exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .

Cytotoxicity

ETFC has shown cytotoxic effects on cancer cell lines, particularly in breast and colon cancer models. In vitro assays have revealed that ETFC induces apoptosis in these cells, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

Research indicates that ETFC may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, which could have implications for treating neurodegenerative diseases like Alzheimer's .

Case Studies

-

Antibacterial Activity Study :

- Objective : To evaluate the antibacterial efficacy of ETFC.

- Method : Disk diffusion method against S. aureus and E. coli.

- Results : ETFC demonstrated a significant zone of inhibition compared to control groups, indicating strong antibacterial properties.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects of ETFC on cancer cell lines.

- Method : MTT assay on MCF-7 (breast cancer) and HT-29 (colon cancer) cells.

- Results : ETFC reduced cell viability significantly at concentrations above 20 µM, with IC50 values suggesting potent cytotoxicity.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉F₃O₂ |

| CAS Number | 24490-03-7 |

| Molecular Weight | 182.14 g/mol |

| Boiling Point | 129-130 °C |

| Flash Point | 32 °C |

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Cytotoxicity | Significant on MCF-7 and HT-29 cell lines |

Properties

Molecular Formula |

C7H9F3O2 |

|---|---|

Molecular Weight |

182.14 g/mol |

IUPAC Name |

ethyl (Z)-2-(trifluoromethyl)but-2-enoate |

InChI |

InChI=1S/C7H9F3O2/c1-3-5(7(8,9)10)6(11)12-4-2/h3H,4H2,1-2H3/b5-3- |

InChI Key |

QLZTYFICDNPHAU-HYXAFXHYSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C)/C(F)(F)F |

Canonical SMILES |

CCOC(=O)C(=CC)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.